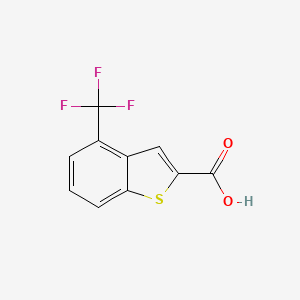

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Overview

Description

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (TFMBTCA) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a versatile compound that can be used in a wide range of applications, including synthesis, drug development, and material science. TFMBTCA has been studied extensively in recent years and has the potential to revolutionize the way we think about chemistry and materials science. In

Scientific Research Applications

Antifungal Applications

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: has been studied for its potential in antifungal treatments. Research indicates that derivatives of this compound, particularly salicylanilide esters, exhibit significant in vitro antifungal activity against a range of fungal strains . These compounds have shown higher susceptibility in moulds with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L compared to yeasts (MIC ≥ 1.95 µmol/L). This suggests a promising avenue for developing new antifungal agents that could be more effective against resistant strains.

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is a common moiety in drug design due to its lipophilic nature and ability to enhance metabolic stability. The compound can serve as a precursor for synthesizing various pharmacologically active agents. For instance, it has been used in the synthesis of salicylanilide esters, which are explored for their antimicrobial properties .

Analytical Chemistry

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: is utilized in analytical chemistry as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods . Its stability and distinct chemical signature make it an ideal reference compound for accurate quantification and analysis.

Organic Synthesis

This compound is also valuable in organic synthesis. It acts as a building block for various chemical reactions, including N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide. Such reactions are fundamental in creating complex molecules for further research and development in organic chemistry .

Drug Development

The trifluoromethyl group present in 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a key feature in many FDA-approved drugs. It is known to improve the pharmacokinetic properties of molecules, making them more effective as therapeutic agents. For example, sorafenib, a drug used for treating primary liver cancer, contains a trifluoromethyl group and has been granted “Fast Track” designation by the FDA .

Mechanism of Action

Target of Action

It’s known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs exhibit numerous pharmacological activities, suggesting that the trifluoromethyl group plays a significant role in their mechanism of action .

Mode of Action

It’s worth noting that the trifluoromethyl group is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Biochemical Pathways

It’s known that the degradation of some fluorinated drugs by microorganisms can produce fluorometabolites . This suggests that 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid might also undergo microbial biotransformation, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of this compound.

Result of Action

Some salicylanilide esters with 4-(trifluoromethyl)benzoic acid have shown antifungal activity against various fungal strains . This suggests that this compound might also exhibit similar biological activities.

Action Environment

It’s known that the stability of the carbon-fluorine bond in organofluorine compounds can inhibit their biodegradation by microorganisms . This suggests that environmental factors such as microbial presence and activity could potentially influence the action and stability of this compound.

properties

IUPAC Name |

4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVNCWBGCFGVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618706 | |

| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

826995-55-5 | |

| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)